2-Sulfotereftalato de Monosodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

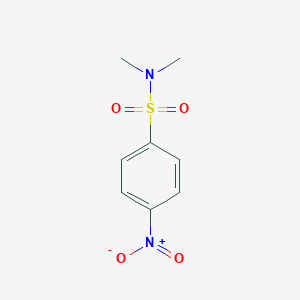

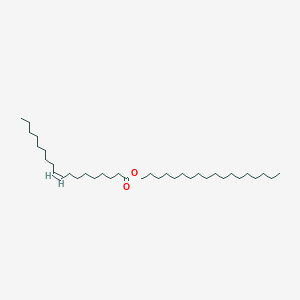

Monosodium 2-Sulfoterephthalate is a derivative of terephthalic acid, where a sulfonic acid group is attached to the benzene ring. It is commonly found as a white crystalline solid at room temperature and is highly soluble in water. This compound is known for its stability and strong acidity, making it useful in various industrial applications .

Aplicaciones Científicas De Investigación

Monosodium 2-Sulfoterephthalate has a wide range of applications in scientific research:

Biology: It serves as a building block for various biochemical assays and studies.

Medicine: Its derivatives are explored for potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and as an additive in antimicrobial, antistatic, and flame-retardant formulations

Mecanismo De Acción

Target of Action

Monosodium 2-Sulfoterephthalate (sTA-Na) is primarily used as a catalyst in various organic reactions and petrochemical industries . It is particularly effective in the ethylene dichloride (EDC) cracking process to produce vinyl chloride monomer (VCM) .

Mode of Action

sTA-Na is used as a starting organic ligand in the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst . The sTA-Na interacts with the chromium-based metal-organic framework (MOF) to form the catalyst. This catalyst then facilitates the EDC cracking process, lowering the reaction temperature significantly .

Biochemical Pathways

This process involves breaking down EDC into smaller molecules, including VCM, a key raw material in the production of polyvinyl chloride (PVC) .

Result of Action

The use of sTA-Na in the synthesis of the MIL-101 (Cr)-SO3H catalyst leads to a significant improvement in the EDC cracking process. The reaction temperature can be lowered from 550 °C to 255 °C, while maintaining or even improving the conversion rate (~75%) and selectivity (99.8%) .

Análisis Bioquímico

Biochemical Properties

It has been used as a raw material for the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst with excellent thermal and chemical stabilities . This suggests that Monosodium 2-Sulfoterephthalate may interact with certain enzymes or proteins in the process, but specific interactions have not been reported.

Molecular Mechanism

It is known that the compound can be used in the synthesis of MIL-101 (Cr)-SO3H, a catalyst used in various organic reactions

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Monosodium 2-Sulfoterephthalate in laboratory settings. The compound is known to have good stability and is typically stored at room temperature, away from moisture .

Metabolic Pathways

The metabolic pathways involving Monosodium 2-Sulfoterephthalate are not well-characterized. It is known that the compound can be synthesized from p-xylene through a series of reactions involving ester exchange and hydrolysis

Métodos De Preparación

Monosodium 2-Sulfoterephthalate can be synthesized through several methods. One common laboratory method involves the sulfonation of para-xylene (1,4-dimethylbenzene) followed by neutralization with sodium hydroxide. The optimal conditions for this reaction include a temperature of 95°C for 12 hours, yielding a maximum product yield of approximately 75% . Industrially, it can be produced by reacting terephthalic acid with a sulfonating agent, such as trimethylsulfoxonium iodide, followed by hydrolysis with sodium hydroxide .

Análisis De Reacciones Químicas

Monosodium 2-Sulfoterephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonated terephthalic acid derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Comparación Con Compuestos Similares

Monosodium 2-Sulfoterephthalate can be compared with other sulfonated aromatic compounds, such as:

Sodium 4-Sulfobenzoate: Similar in structure but with different functional properties.

Sodium 2-Sulfobenzoate: Another sulfonated derivative with distinct reactivity.

Sodium 5-Sulfosalicylic Acid: Used in similar applications but with different chemical behavior. Monosodium 2-Sulfoterephthalate is unique due to its specific sulfonation pattern and its ability to form stable coordination complexes .

Propiedades

Número CAS |

19089-60-2 |

|---|---|

Fórmula molecular |

C8H6NaO7S |

Peso molecular |

269.19 g/mol |

Nombre IUPAC |

sodium;2,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |

Clave InChI |

KJERPKPRIWFPGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)